molecular formula C12H15N3 B2815092 Phenyl(piperazin-1-yl)acetonitrile CAS No. 460720-86-9

Phenyl(piperazin-1-yl)acetonitrile

Numéro de catalogue: B2815092
Numéro CAS: 460720-86-9
Poids moléculaire: 201.273
Clé InChI: BHGROGKAGDDTQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenyl(piperazin-1-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mécanisme D'action

Target of Action

Phenyl(piperazin-1-yl)acetonitrile primarily targets the D3 dopamine receptor and monoacylglycerol lipase (MAGL) . The D3 dopamine receptor plays a crucial role in the reward system, making it a potential therapeutic target for substance use disorders . MAGL, on the other hand, is involved in the degradation of endocannabinoids, and its inhibition can activate the endocannabinoid system .

Mode of Action

This compound interacts with its targets in a specific manner. It binds to the D3 dopamine receptor with high selectivity over the D2 receptor . This binding can potentially interfere with the normal operation of the mesocorticolimbic dopamine system . As for MAGL, the compound acts as a reversible inhibitor , which means it can bind to and dissociate from the enzyme without permanently altering it.

Biochemical Pathways

The interaction of this compound with the D3 dopamine receptor can affect the dopamine signaling pathway . This could lead to an amplification of dopamine signaling and potentially create a euphoria linked to substance abuse . Its interaction with MAGL, meanwhile, can affect the endocannabinoid system by preventing the degradation of endocannabinoids . This could lead to an increase in endocannabinoid levels and activation of the endocannabinoid system .

Pharmacokinetics

It’s noted that some derivatives of the compound have been found to be more soluble than the initial lead compound . Solubility is a key factor in determining a drug’s bioavailability, as it influences the drug’s ability to be absorbed into the bloodstream.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By binding to the D3 dopamine receptor, it could potentially alter dopamine signaling . Its inhibition of MAGL could lead to an increase in endocannabinoid levels, which could have various effects depending on the specific endocannabinoid system pathways activated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(piperazin-1-yl)acetonitrile typically involves the reaction of piperazine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with phenylacetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(piperazin-1-yl)acetone, while reduction could produce phenyl(piperazin-1-yl)ethanol .

Applications De Recherche Scientifique

Anticonvulsant Activity

Phenyl(piperazin-1-yl)acetonitrile derivatives have been synthesized and evaluated for their anticonvulsant properties. A study demonstrated that certain derivatives exhibited significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety were crucial for enhancing anticonvulsant efficacy .

Key Findings:

  • Active Compounds : Among the tested derivatives, some showed protection rates comparable to established antiepileptic drugs like phenytoin.
  • Mechanism : The most potent derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, indicating a potential mechanism for their anticonvulsant effects.

Antidepressant Properties

Recent research has highlighted the potential of this compound derivatives as serotonin reuptake inhibitors. A series of compounds were synthesized and evaluated for their ability to inhibit serotonin reuptake, which is a critical mechanism in treating depression and anxiety disorders .

Key Findings:

  • Compound A20 : This derivative demonstrated stability in human liver microsomes and exhibited good pharmacokinetic properties. In vivo studies indicated its effectiveness in reducing immobility times in forced swimming tests, suggesting antidepressant-like effects.
  • Selectivity : The compounds showed selective inhibition of serotonin transporters, with some exhibiting IC50 values below 50 nM, making them potential candidates for further development as antidepressants .

Cancer Therapeutics

This compound has also been investigated for its anticancer properties. A notable study identified a novel inhibitor of monoacylglycerol lipase (MAGL), which plays a significant role in cancer progression. The compound demonstrated reversible MAGL inhibition and showed promising antiproliferative activity against various cancer cell lines .

Key Findings:

  • Inhibition Profile : The identified MAGL inhibitor exhibited IC50 values ranging from 31 to 72 µM across different cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : The compound's ability to inhibit MAGL suggests it could be beneficial in treating cancers influenced by endocannabinoid signaling pathways.

Complement System Modulation

Another application of this compound derivatives is their role as inhibitors of the complement system. Specifically, one compound was identified as a selective inhibitor of C1s protease, which is involved in complement-mediated diseases .

Key Findings:

  • Inhibition Mechanism : This compound was found to competitively inhibit C1s activity with a binding affinity indicating its potential for therapeutic use in conditions driven by complement activation.
  • Therapeutic Potential : Given the role of the complement system in various pathologies, including autoimmune diseases and inflammation, these inhibitors could serve as valuable tools for therapeutic intervention.

Summary Table of Applications

Application AreaKey CompoundsMechanism/ActionReferences
AnticonvulsantVarious derivativesVoltage-sensitive sodium channel binding
AntidepressantCompound A20Serotonin reuptake inhibition
Cancer TherapeuticsMAGL inhibitorsReversible MAGL inhibition
Complement InhibitionC1s protease inhibitorsCompetitive inhibition of C1s

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Phenyl(piperazin-1-yl)acetonitrile is unique due to the combination of the phenyl, piperazine, and acetonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Activité Biologique

Phenyl(piperazin-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C12H14N3C_{12}H_{14}N_3. The presence of the piperazine moiety contributes to its pharmacological versatility, allowing it to interact with various biological targets.

Mechanisms of Biological Activity

  • Serotonin Reuptake Inhibition :
    • A study synthesized a series of derivatives related to this compound, which exhibited significant serotonin (5-HT) reuptake inhibition. The most promising compound from this series demonstrated potent antidepressant activity in animal models, indicating potential use in treating depression and anxiety disorders .
  • Antimicrobial Activity :
    • Research has shown that piperazine derivatives, including this compound, possess antimicrobial properties. These compounds were tested against various bacteria and fungi, displaying significant activity against Gram-positive bacteria and selected strains of Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.49 µg/mL to 62.5 µg/mL .
  • Adipogenic Activity :
    • In vitro studies indicated that this compound derivatives could stimulate adipocyte differentiation in 3T3-L1 cells, suggesting a role in metabolic regulation through activation of PPARγ pathways. This could have implications for obesity and diabetes management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Reuptake Inhibition Potent inhibition observed; potential antidepressant effects demonstrated in vivo.
Antimicrobial Activity Effective against various bacterial strains; MIC values indicate strong activity.
Adipogenic Activity Stimulates adipocyte differentiation; involvement in metabolic pathways suggested.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives has been evaluated, showing favorable stability in human liver microsomes and good oral bioavailability. This enhances their potential for clinical applications as therapeutic agents .

Propriétés

IUPAC Name

2-phenyl-2-piperazin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGROGKAGDDTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460720-86-9
Record name 2-phenyl-2-(piperazin-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.